![molecular formula C10H11N B1640910 2-(o-Tolyl)propanenitrile CAS No. 58422-60-9](/img/structure/B1640910.png)
2-(o-Tolyl)propanenitrile
Overview
Description
2-(o-Tolyl)propanenitrile is a chemical compound with the CAS Number: 58422-60-9 . It has a molecular weight of 145.2 and its IUPAC name is 2-(2-methylphenyl)propanenitrile . It appears as a white to yellow powder or crystals or liquid .
Synthesis Analysis
The synthesis of 2-(o-Tolyl)propanenitrile involves a reaction with bis (1,5-cyclooctadiene)nickel (0), dimethylaluminum chloride, and bis [2- (diphenylphosphino)phenyl] ether in hexane and toluene at 100℃ for 16 hours . This reaction is performed under an inert atmosphere using the Schlenk technique .Molecular Structure Analysis
The InChI code for 2-(o-Tolyl)propanenitrile is 1S/C10H11N/c1-8-5-3-4-6-10(8)9(2)7-11/h3-6,9H,1-2H3 . This indicates that the molecule consists of 10 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom .Chemical Reactions Analysis
Nitriles, such as 2-(o-Tolyl)propanenitrile, can undergo various reactions. They can be hydrolyzed, both under acidic and basic conditions, to form carboxylic acids . They can also be reduced to primary amines . Furthermore, nitriles can react with Grignard reagents .Physical And Chemical Properties Analysis
2-(o-Tolyl)propanenitrile is a white to yellow powder or crystals or liquid . It is stored in a dry room at room temperature .Scientific Research Applications
Synthesis of Sartan Series Drug Molecules
“2-(o-Tolyl)propanenitrile” serves as a precursor in the synthesis of Angiotensin receptor blockers (ARBs) , which are widely used antihypertensive agents. It is specifically used as a building block for creating o-Tolyl benzonitrile (OTBN) , which is essential in synthesizing drugs like candesartan, irbesartan, losartan, tasosartan, and valsartan .
Organometallic Catalysis
This compound is involved in Pd-catalyzed and Ni-catalyzed Suzuki coupling reactions , which are classical methods for synthesizing OTBN. These reactions are pivotal in creating complex organic compounds used in pharmaceuticals .
Safety And Hazards
properties
IUPAC Name |
2-(2-methylphenyl)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-8-5-3-4-6-10(8)9(2)7-11/h3-6,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVECYRYHGLZMOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(o-Tolyl)propanenitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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